Bis(2-diphenylphosphinoethyl)phenylphosphine

Catalog No.
S704659
CAS No.
23582-02-7
M.F
C34H33P3
M. Wt
534.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-diphenylphosphinoethyl)phenylphosphine

CAS Number

23582-02-7

Product Name

Bis(2-diphenylphosphinoethyl)phenylphosphine

IUPAC Name

bis(2-diphenylphosphanylethyl)-phenylphosphane

Molecular Formula

C34H33P3

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C34H33P3/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2

InChI Key

AXVOAMVQOCBPQT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

Tridentate Ligand in Coordination Chemistry:

Bis(2-diphenylphosphinoethyl)phenylphosphine (dppp) is a valuable molecule in scientific research due to its function as a tridentate ligand in coordination chemistry. This means it can bind to a central metal atom using three donor atoms, in this case, the three phosphorus atoms. The ability to form strong and versatile bonds with various metals makes dppp a crucial component in the design and synthesis of novel organometallic complexes. These complexes exhibit diverse properties and find applications in catalysis, materials science, and medicinal chemistry [, ].

Applications in Catalysis:

dppp plays a significant role in homogeneous catalysis, where a catalyst remains in the same phase as the reactants throughout the reaction. Due to its electronic and steric properties, dppp can influence the reaction pathway and selectivity in various catalytic processes. Some prominent examples include:

  • Heck reaction: dppp-based catalysts are employed in the Heck reaction, which forms carbon-carbon bonds between alkenes and aryl halides [].
  • Suzuki-Miyaura coupling: This reaction involves the coupling of aryl or vinyl boronic acids with organic halides, and dppp-ligated catalysts are known to be efficient for this transformation [].
  • Sonogashira coupling: dppp-containing catalysts are also utilized in the Sonogashira coupling, which forms carbon-carbon bonds between alkynes and aryl or vinyl halides [].

Other Research Applications:

Beyond catalysis, dppp finds applications in other areas of scientific research, such as:

  • Material science: dppp-metal complexes can be used as precursors for the synthesis of functional materials with unique properties, such as luminescence or magnetism [].
  • Medicinal chemistry: dppp can be incorporated into the design of new drugs by forming complexes with metal centers that exhibit specific biological activities.

Bis(2-diphenylphosphinoethyl)phenylphosphine is an organophosphorus compound characterized by its unique structure, which includes a phenyl group linked to two diphenylphosphinoethyl groups. The chemical formula for this compound is C₃₄H₃₃P₃, and it has a molecular weight of 534.55 g/mol. It appears as a white solid that is sensitive to air and moisture, necessitating careful handling and storage under inert conditions to maintain its stability .

The compound has garnered interest due to its potential applications in various fields, including catalysis and biological research. Its structure allows for significant steric and electronic effects, making it a valuable ligand in coordination chemistry.

Triphos acts as a ligand in coordination and organometallic catalysis. It binds to a metal center through its three phosphorus atoms, forming a stable complex. This complex activates the reactants by weakening specific bonds and facilitating their interaction. Additionally, the complex can stabilize reaction intermediates, promoting the overall reaction efficiency and selectivity [2].

The detailed mechanism of action for each specific catalytic cycle involving triphos would depend on the particular reaction and metal complex involved.

Triphos is an air-sensitive compound. Exposure to air can lead to its decomposition and formation of toxic phosphorus oxides [2]. It is also suspected to be harmful if inhaled or ingested. Due to the lack of extensive research on its specific toxicity, it is recommended to handle triphos with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [2].

Data Source:

  • Sigma-Aldrich:
Typical of phosphine ligands. It can coordinate with transition metals to form metal complexes, which are often used as catalysts in organic synthesis. For example, it can facilitate cross-coupling reactions such as Suzuki or Heck reactions when coordinated with palladium or nickel .

Additionally, the compound may undergo oxidation reactions, where the phosphorus atoms can be oxidized to phosphine oxides, impacting its reactivity and the nature of its metal complexes. The reactivity of this compound is influenced by the electronic properties of the phenyl groups and the phosphinoethyl moieties.

Several methods have been reported for synthesizing bis(2-diphenylphosphinoethyl)phenylphosphine:

  • Phosphination Reaction: This method involves the reaction of phenylphosphine with 2-bromoethyl-diphenylphosphine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions.
  • Coupling Reactions: Utilizing coupling agents, such as palladium catalysts, allows for the formation of the desired phosphine from simpler precursors.
  • Reductive Phosphination: In some cases, starting materials can be reduced using lithium aluminum hydride to yield bis(2-diphenylphosphinoethyl)phenylphosphine directly from more complex phosphine oxides .

Bis(2-diphenylphosphinoethyl)phenylphosphine finds applications primarily in:

  • Catalysis: It serves as a ligand in various catalytic processes, enhancing reaction rates and selectivity in organic transformations.
  • Material Science: The compound is investigated for its potential use in developing new materials with specific electronic or optical properties.
  • Biochemical Research: Its role in proteomics highlights its utility in studying protein interactions and functions .

Interaction studies involving bis(2-diphenylphosphinoethyl)phenylphosphine often focus on its binding affinity with metal ions and other biomolecules. These studies help elucidate how this compound can modulate biological pathways or enhance catalytic activity by forming stable complexes with transition metals .

Furthermore, research into its interactions with proteins may reveal insights into its potential therapeutic applications or toxicity profiles.

Several compounds share structural similarities with bis(2-diphenylphosphinoethyl)phenylphosphine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
DiphenylphosphineSimple phosphine with two phenyl groupsBasic structure without ethylene linkages
Bis(diphenylphosphino)ethaneContains two diphenylphosphino groups linked by ethaneLacks a phenyl group at one end
TriphenylphosphineThree phenyl groups attached to phosphorusMore sterically hindered than bis(2-diphenyl...)
Bis(2-phenyldiphenylphosphino)ethaneSimilar backbone but with different substituentsVariation in substituents alters electronic properties

The uniqueness of bis(2-diphenylphosphinoethyl)phenylphosphine lies in its combination of both steric bulk and electronic properties provided by the diphenyl groups and the ethylene linkers, making it particularly effective as a ligand in catalysis compared to simpler phosphines.

XLogP3

7.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23582-02-7

Wikipedia

Bis(2-(diphenylphosphino)ethyl)phenylphosphine

Dates

Modify: 2023-08-15

Explore Compound Types